6-(2,5-Dimethylphenyl)-6-oxohexanoic acid chemical properties
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid chemical properties
An In-depth Technical Guide to 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid: Synthesis, Properties, and Potential Applications
Introduction
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is an aryl-keto acid of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a substituted aromatic ring coupled to a linear carboxylic acid chain via a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules. Aryl-keto acids are a significant class of compounds, serving as valuable intermediates in the production of nonproteinogenic α-amino acids, hydroxyl α-amino acids, and other bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the prospective applications of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
A summary of the known and predicted physicochemical properties of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 861556-61-8 | [2] |
| Molecular Formula | C₁₄H₁₈O₃ | |
| Molecular Weight | 234.29 g/mol | |
| Purity | Typically ≥97% | |
| InChI Key | FECCDGJFEPFWQF-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C | |
| Predicted Boiling Point | ~350-400 °C (at 760 mmHg) | Predicted |
| Predicted Melting Point | ~70-90 °C | Predicted |
| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | Predicted |
Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid
The most established and efficient method for the synthesis of aryl-keto derivatives is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[3] For the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, the logical precursors are 1,4-dimethylbenzene (p-xylene) and a derivative of adipic acid, such as adipic anhydride or adipoyl chloride.[4]
Reaction Scheme
The overall reaction for the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid via Friedel-Crafts acylation is depicted below.
Caption: Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid based on established Friedel-Crafts acylation procedures.[5][6]
Materials:
-
1,4-Dimethylbenzene (p-xylene)
-
Adipic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Dissolve adipic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile will occur.[7]
-
Electrophilic Aromatic Substitution: To the resulting mixture, add a solution of 1,4-dimethylbenzene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Spectral Analysis
While specific experimental spectra for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid are not widely published, the expected spectral characteristics can be predicted based on its chemical structure.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Protons:
-
A triplet adjacent to the ketone (C5-H₂) around 2.9-3.1 ppm.
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A triplet adjacent to the carboxylic acid (C2-H₂) around 2.3-2.5 ppm.
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Multiplets for the other methylene protons (C3-H₂ and C4-H₂) in the range of 1.6-1.9 ppm.
-
-
Methyl Protons: Two singlets for the aromatic methyl groups around 2.3-2.5 ppm.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: A signal for the ketone carbonyl around 198-202 ppm and a signal for the carboxylic acid carbonyl around 175-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (125-140 ppm).
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Aliphatic Carbons: Signals for the methylene carbons of the hexanoic acid chain between 20-40 ppm.
-
Methyl Carbons: Signals for the two aromatic methyl groups around 20 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the ketone carbonyl around 1680-1700 cm⁻¹ and another for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Potential Applications in Drug Discovery and Development
While specific biological activities of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid have not been extensively reported, the broader class of 6-aryl-6-oxohexanoic acids has shown promise in several therapeutic areas.
Anti-inflammatory Agents
Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[4][8] The mechanism of action for some of these compounds is believed to involve the modulation of inflammatory signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of pro-inflammatory cytokine production.[4] The structural features of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid make it a candidate for further investigation as a potential anti-inflammatory agent.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Linkers in Antibody-Drug Conjugates (ADCs)
The bifunctional nature of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, possessing both a lipophilic aromatic moiety and a terminal carboxylic acid, makes it a potential candidate for use as a linker in the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated for conjugation to an antibody, while the aromatic part can be further functionalized to attach a cytotoxic payload. The hexanoic acid chain provides a spacer to distance the drug from the antibody. 6-Oxohexanoic acid itself has been identified as a non-cleavable linker used in the synthesis of drug-linker conjugates for ADCs.[9]
Conclusion
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through well-established Friedel-Crafts acylation protocols. While detailed experimental data on its properties are still emerging, its structural analogy to other biologically active aryl-keto acids suggests promising avenues for future research, particularly in the development of novel anti-inflammatory agents and as a component in advanced drug delivery systems like ADCs. This guide provides a foundational understanding for researchers looking to explore the chemical and therapeutic potential of this versatile molecule.
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